1-Triacontyl Methanethiosulfonate
Overview
Description
This compound is part of a class of compounds that have been studied for their mechanisms of action and applications, making it crucial for the development of new therapeutic agents and materials.
Preparation Methods
The preparation of 1-Methylsulfonylsulfanyltriacontane involves several synthetic routes and reaction conditions. One common method includes the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce the desired compound . Another method involves the use of phosphorus oxychloride under similar conditions . These methods ensure the production of high-purity 1-Methylsulfonylsulfanyltriacontane, which is essential for its various applications.
Chemical Reactions Analysis
1-Methylsulfonylsulfanyltriacontane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methylsulfonylsulfanyltriacontane has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential as an anti-inflammatory and antimicrobial agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases. In industry, it is used in the production of materials with unique properties .
Mechanism of Action
The mechanism of action of 1-Methylsulfonylsulfanyltriacontane involves its interaction with specific molecular targets and pathways. For instance, sulfonic acid derivatives like this compound can affect the survival of cells by inhibiting macromolecular biosynthesis. This inhibition can lead to various biological effects, making it a valuable compound for research and therapeutic applications.
Comparison with Similar Compounds
1-Methylsulfonylsulfanyltriacontane can be compared with other similar compounds, such as methylsulfonylmethane and other sulfonic acid derivatives. These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action. The uniqueness of 1-Methylsulfonylsulfanyltriacontane lies in its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-methylsulfonylsulfanyltriacontane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-35(2,32)33/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCGOGRLHYINGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399014 | |
Record name | 1-methylsulfonylsulfanyltriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-63-8 | |
Record name | 1-methylsulfonylsulfanyltriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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